molecular formula C16H13F3O B14238270 Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- CAS No. 444575-92-2

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)-

Katalognummer: B14238270
CAS-Nummer: 444575-92-2
Molekulargewicht: 278.27 g/mol
InChI-Schlüssel: ZHBPETNSKLJBDE-OAHLLOKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is an organic compound that features a benzene ring substituted with a trifluoromethyl group and an allyl phenyl ether group. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is of interest in various fields due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- typically involves the following steps:

    Formation of the Allyl Phenyl Ether Group: This can be achieved through the reaction of phenol with an allyl halide under basic conditions to form the allyl phenyl ether.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale radical trifluoromethylation reactions. These methods are optimized for high yield and purity, often using continuous flow reactors to manage the highly reactive intermediates involved .

Analyse Chemischer Reaktionen

Types of Reactions

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs that require electron-withdrawing groups for activity.

    Industry: Utilized in the production of advanced materials, including polymers and agrochemicals

Wirkmechanismus

The mechanism of action of Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzene, 1-[[(1R)-1-phenyl-2-propenyl]oxy]-4-(trifluoromethyl)- is unique due to the presence of both an allyl phenyl ether group and a trifluoromethyl group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical reactions and applications .

Eigenschaften

CAS-Nummer

444575-92-2

Molekularformel

C16H13F3O

Molekulargewicht

278.27 g/mol

IUPAC-Name

1-[(1R)-1-phenylprop-2-enoxy]-4-(trifluoromethyl)benzene

InChI

InChI=1S/C16H13F3O/c1-2-15(12-6-4-3-5-7-12)20-14-10-8-13(9-11-14)16(17,18)19/h2-11,15H,1H2/t15-/m1/s1

InChI-Schlüssel

ZHBPETNSKLJBDE-OAHLLOKOSA-N

Isomerische SMILES

C=C[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Kanonische SMILES

C=CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.